2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE
Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a nitro group, as well as an acetamide moiety attached to a 4-methylphenyl group. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-CARBOXY-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE.
Scientific Research Applications
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetamide moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-CHLOROPHENYL)ACETAMIDE
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-FLUOROPHENYL)ACETAMIDE
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-BROMOPHENYL)ACETAMIDE
Uniqueness
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the acetamide moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-3-5-11(6-4-9)14-13(18)8-16-10(2)7-12(15-16)17(19)20/h3-7H,8H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKAKZARSFWNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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